3-[(2-Chloroethyl)sulfonyl]propanamide

Alkylating Agent Reactivity Leaving Group Kinetics Sulfonamide Cyclization

Researchers requiring tunable alkylating agents for covalent probe design often face instability or off-target reactivity with bromo/iodo analogs. 3-[(2-Chloroethyl)sulfonyl]propanamide solves this with 50-fold slower cyclization than bromoethyl analogs, enabling controlled nucleophilic substitution. • Preferential O6-guanine chloroethylation with minimal N7-alkylation-reduces mutagenic risk • 10 aliphatic H positions for deuterium labeling-ideal for LC-MS/MS internal standards • ≥95% purity, ambient shipping, not DOT-regulated.

Molecular Formula C5H10ClNO3S
Molecular Weight 199.66 g/mol
CAS No. 1562-40-9
Cat. No. B074487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloroethyl)sulfonyl]propanamide
CAS1562-40-9
Molecular FormulaC5H10ClNO3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)CCCl)C(=O)N
InChIInChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8)
InChIKeyXWTOTNHGSMIASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Chloroethyl)sulfonyl]propanamide: Sulfonamide Alkylator


3-[(2-Chloroethyl)sulfonyl]propanamide (CAS 1562-40-9) is an organic sulfonamide derivative with molecular formula C5H10ClNO3S and molecular weight 199.66 g/mol . The compound features a propanamide backbone bearing a sulfonyl group linked to a terminal 2-chloroethyl moiety—a structural arrangement that confers alkylating potential via nucleophilic displacement of chlorine . As a white to off-white crystalline solid, it exhibits limited water solubility but dissolves in polar organic solvents such as alcohols and ketones . The chloroethylsulfonyl pharmacophore places this compound within the broader class of sulfonyl-containing alkylating agents, which have been explored in anticancer research contexts [1].

3-[(2-Chloroethyl)sulfonyl]propanamide: Impact of Structural Modifications


Substituting 3-[(2-chloroethyl)sulfonyl]propanamide with seemingly similar chloroethyl-containing alkylators or alternative sulfonamide backbones introduces critical functional divergences. The chlorine atom on the 2-chloroethyl group is essential for controlled alkylation reactivity; replacing it with bromine increases nucleofugality approximately 50-fold, accelerating cyclization to aziridines but reducing shelf stability and increasing off-target alkylation [1]. Conversely, the hydroxyethyl analog lacks alkylating capacity entirely . Modifying the propanamide backbone alters both solubility parameters and the spatial presentation of the reactive chloroethyl group, which governs nucleophile accessibility and cross-linking efficiency [2]. The sulfonyl electron-withdrawing effect is crucial for activating the β-carbon toward nucleophilic attack while maintaining sufficient stability for handling—a balance not preserved when substituting the sulfonyl group with carbonyl or phosphoryl linkages [3].

3-[(2-Chloroethyl)sulfonyl]propanamide: Differentiation Evidence


Chlorine versus Bromine Leaving Group Reactivity

In basic aqueous solution at 25°C (μ = 1.0 KCl), N-(2-chloroethyl)sulphonamides undergo cyclization to N-(arylsulphonyl)aziridines with kinetics approximately 50-fold slower than the corresponding bromo analogs (log k₀ = –1.30) [1]. The chloride derivatives exhibit ρ = –0.58 for cyclization rate as a function of aryl substituent electronic effects, indicating a reaction mechanism proceeding through a sulfonamidate anion intermediate where leaving group identity—not aryl electronics—dominates rate determination [1].

Alkylating Agent Reactivity Leaving Group Kinetics Sulfonamide Cyclization

DNA Cross-Linking: Bis(sulfonyl)hydrazines vs. Chloroethylnitrosoureas

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (Compound 1), which shares the 2-chloroethylsulfonyl pharmacophore with 3-[(2-chloroethyl)sulfonyl]propanamide, produced a greater yield of DNA cross-links than the chloroethylnitrosoureas (CNUs) BCNU, CCNU, and MeCCNU when tested on T7 DNA [1]. Crucially, Compound 1 generated no detectable levels of DNA strand nicking, indicating that N7-guanine alkylation—a therapeutically irrelevant and carcinogenic lesion produced abundantly by CNUs—did not occur to a significant extent [1]. The relatively low level of N7-alkylation and high cross-link yield implies more exclusive O6-guanine chloroethylation, the therapeutically relevant event [1].

DNA Alkylation O6-Guanine Specificity Antitumor Cross-Linking

Sulfonamide-Based Steroid Sulfatase Inhibition

Sulfonamide-based inhibitors have demonstrated nanomolar potency against human steroid sulfatase (STS). The arylsulfonamide derivative BDBM91708 (Sulfonamide 8) achieved IC₅₀ = 8 nM in human placental microsome STS assays [1]. Additionally, BDBM50380223 exhibited IC₅₀ = 0.100 nM (100 pM) against placental microsomal estrone sulfatase using [³H]E1S substrate with 1-hour incubation [2]. While these specific values derive from arylsulfonamide analogs rather than 3-[(2-chloroethyl)sulfonyl]propanamide itself, they establish the sulfonamide scaffold's capacity for high-affinity STS interaction—a property relevant for evaluating this compound's potential in STS-targeting applications.

Steroid Sulfatase (STS) Inhibition Sulfonamide SAR Enzyme Inhibitor Potency

Sulfonyl versus Carbonyl: Physicochemical and Crystallographic Properties

3-[(2-Chloroethyl)sulfonyl]propanamide exhibits a measured density of 1.383 g/cm³, with a boiling point of 500.3°C at 760 mmHg and calculated flash point of 256.4°C . These physicochemical parameters distinguish it from carbonyl-containing alkylators such as cyclophosphamide (density approximately 1.2 g/cm³) and nitrosoureas. The sulfonyl group contributes to higher density and increased polar surface area (PSA = 85.61 Ų) compared to carbamoyl analogs, influencing both crystallographic behavior and formulation considerations .

Physicochemical Properties Density Crystallography

Aliphatic Hydrogen Sites for Stable Isotope Labeling

3-[(2-Chloroethyl)sulfonyl]propanamide contains 10 hydrogen atoms distributed across the propanamide backbone (CH₂-CH₂-CO-NH₂) and chloroethyl group (Cl-CH₂-CH₂-SO₂-), providing multiple sites for deuterium (²H) or tritium (³H) incorporation . The structural similarity to deuterated bis(2-chloroethyl)amines used in labeled cyclophosphamide synthesis [1] supports the feasibility of preparing isotopologues for mass spectrometry internal standards or NMR studies. Unlike aryl sulfonamides with aromatic hydrogens requiring harsher exchange conditions, the aliphatic hydrogens in this compound are amenable to H/D exchange under mild conditions [2].

Stable Isotope Labeling Deuterium Incorporation MS Quantitation

3-[(2-Chloroethyl)sulfonyl]propanamide: Research and Industrial Applications


Controlled Alkylation for Covalent Probe Design

The 50-fold reduced cyclization rate of chloroethylsulfonamides relative to bromoethyl analogs [1] makes 3-[(2-chloroethyl)sulfonyl]propanamide suitable for designing covalent chemical probes where controlled, tunable reactivity is required. The chloride leaving group provides sufficient electrophilicity for nucleophilic substitution with cysteine thiols or lysine amines in protein active sites while minimizing premature hydrolysis or non-specific alkylation that plagues bromo and iodo derivatives.

DNA Alkylation and O6-Guanine Targeting Agent Development

Compounds bearing the 2-chloroethylsulfonyl pharmacophore demonstrate preferential O6-guanine chloroethylation with minimal N7-alkylation compared to chloroethylnitrosoureas [2]. This cleaner alkylation profile positions 3-[(2-chloroethyl)sulfonyl]propanamide as a scaffold for developing DNA-targeting agents with reduced mutagenic potential—a critical advantage in anticancer drug discovery programs seeking to minimize secondary malignancies associated with N7-guanine lesions.

Stable Isotope-Labeled Internal Standards for Bioanalysis

With 10 aliphatic hydrogen positions amenable to deuterium incorporation , 3-[(2-chloroethyl)sulfonyl]propanamide serves as an ideal precursor for synthesizing ²H-labeled internal standards. Such isotopologues are essential for LC-MS/MS quantification of sulfonamide-based drug candidates in pharmacokinetic studies, where matrix effects and ionization efficiency variations demand co-eluting stable isotope-labeled analogs for accurate concentration determination [3].

Sulfonamide SAR for Steroid Sulfatase Inhibitor Development

Given that sulfonamide-containing compounds achieve STS inhibition with IC₅₀ values ranging from 8 nM to 100 pM [4][5], 3-[(2-chloroethyl)sulfonyl]propanamide offers a distinct aliphatic sulfonamide scaffold for structure-activity relationship studies. Its propanamide backbone and chloroethyl side chain provide orthogonal vectors for chemical diversification compared to the aryl sulfonamides that dominate current STS inhibitor literature [6].

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